

# Toxicological Profile of 1-Bromo-2-fluoropropane: An Analog-Based Assessment

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *1-Bromo-2-fluoropropane*

Cat. No.: *B167499*

[Get Quote](#)

Disclaimer: No direct toxicological studies on **1-Bromo-2-fluoropropane** (CAS No. 1871-72-3) are publicly available. This document provides a predictive toxicological profile based on data from structurally similar halogenated propanes, primarily its isomer 1-bromopropane (1-BP). All data presented for analog compounds should be interpreted with caution, as the introduction of a fluorine atom can alter metabolic pathways and toxicological properties.

## Executive Summary

**1-Bromo-2-fluoropropane** is a halogenated hydrocarbon for which a complete toxicological profile has not been established. Based on an extensive review of its structural analog, 1-bromopropane, it is reasonable to anticipate that **1-Bromo-2-fluoropropane** may pose significant health risks. The primary concerns, extrapolated from analog data, include potential carcinogenicity, genotoxicity, reproductive toxicity, and neurotoxicity. Metabolism is expected to proceed via cytochrome P450-mediated oxidation and glutathione (GSH) conjugation, potentially forming reactive intermediates that drive its toxicity. This guide summarizes the available data on key analogs and outlines the standard experimental protocols required for a formal toxicological assessment.

## Chemical and Physical Properties

| Property          | Value                                   | Reference |
|-------------------|-----------------------------------------|-----------|
| Chemical Name     | 1-Bromo-2-fluoropropane                 | -         |
| CAS Number        | 1871-72-3                               | -         |
| Molecular Formula | C <sub>3</sub> H <sub>6</sub> BrF       | -         |
| Molecular Weight  | 140.98 g/mol                            | -         |
| Structure         | CH <sub>3</sub> -CHF-CH <sub>2</sub> Br | -         |

## Proposed Metabolic Pathways

The metabolism of halogenated alkanes is a critical determinant of their toxicity and is primarily carried out by two pathways: oxidation by cytochrome P450 (CYP) enzymes and conjugation with glutathione (GSH).<sup>[1][2][3]</sup> The presence of both bromine and fluorine atoms in **1-Bromo-2-fluoropropane** suggests it will be a substrate for both pathways.

- Cytochrome P450-Mediated Oxidation: This pathway, primarily involving the CYP2E1 isoform, is expected to hydroxylate the molecule, followed by dehalogenation.<sup>[1][4]</sup> This can lead to the formation of reactive aldehydes or ketones.
- Glutathione (GSH) Conjugation: Direct conjugation with GSH, catalyzed by glutathione S-transferases (GSTs), can displace the bromine atom, which is a good leaving group.<sup>[2][5][6]</sup> While often a detoxification route, this pathway can also lead to the formation of reactive episulfonium ions, which are implicated in the genotoxicity of other dihaloalkanes.<sup>[2][8]</sup>

A proposed metabolic scheme is detailed in the diagram below.

[Click to download full resolution via product page](#)

Caption: Proposed metabolic pathway for **1-Bromo-2-fluoropropane**.

## Toxicological Endpoints (Analog-Based Data)

This section summarizes toxicological data from structural analogs. The primary analog is 1-bromopropane (1-BP).

### Acute Toxicity

No data exists for **1-Bromo-2-fluoropropane**. For the analog 1-bromo-3-chloropropane, high acute inhalation toxicity has been reported in rats, with LC50 values around 6.5-7.27 mg/L for a 4-hour exposure.<sup>[5]</sup> Moderate acute oral toxicity was also noted.<sup>[5]</sup> For 1-BP, the acute oral toxicity is low.<sup>[9]</sup>

| Compound                | Species | Route             | Value                  | Reference |
|-------------------------|---------|-------------------|------------------------|-----------|
| 1-Bromo-3-chloropropane | Rat     | Inhalation (4 hr) | LC50: 6.5 - 7.27 mg/L  | [5]       |
| 1-Bromo-3-chloropropane | Rat     | Oral              | LD50: 800 - 2000 mg/kg | [5]       |
| 1-Bromopropane          | Rat     | Oral              | LD50: 3600 mg/kg       | [9]       |
| 1-Bromopropane          | Mouse   | Oral              | LD50: 4700 mg/kg       | [9]       |

## Genotoxicity and Mutagenicity

Many halogenated alkanes exhibit genotoxic potential, often requiring metabolic activation to form DNA-reactive species.[8][10][11] 1-BP has demonstrated evidence of genotoxicity, including causing mutations and DNA damage.[1][12] Studies on 2-bromopropane showed it induced base-pair substitution mutations in *Salmonella typhimurium* strains TA100 and TA1535 with metabolic activation.[13] Given these findings, **1-Bromo-2-fluoropropane** should be considered a potential mutagen.

## Carcinogenicity

Based on sufficient evidence from animal studies, the structural isomer 1-BP is listed as "reasonably anticipated to be a human carcinogen".[1] Inhalation exposure in rodents caused tumors at multiple sites, including the skin, large intestine, and lungs.[1] The carcinogenicity is believed to be linked to reactive metabolites, oxidative stress, and glutathione depletion.[1] Other analogs like 1-bromo-3-chloropropane are also considered carcinogenic in animal studies.[5]

## Reproductive and Developmental Toxicity

1-BP is classified as a reproductive toxicant, with risk phrases "May impair fertility" and "Possible risk of harm to the unborn child".[9] These effects have been observed in animal studies.[9] Due to the structural similarity, **1-Bromo-2-fluoropropane** should be treated as a potential reproductive and developmental toxicant until proven otherwise.

## Neurotoxicity

Neurotoxic effects have been reported in humans and animals exposed to 1-BP.[\[1\]](#) This is a significant health concern for occupational exposure to this class of solvents.

## Experimental Protocols for Toxicological Assessment

To definitively determine the toxicological profile of **1-Bromo-2-fluoropropane**, a battery of standardized tests is required. The following sections detail the methodologies for key experiments based on Organisation for Economic Co-operation and Development (OECD) guidelines.

## Genotoxicity: Bacterial Reverse Mutation Test (Ames Test)

Guideline: OECD Test Guideline 471.[\[12\]](#)[\[14\]](#)

**Principle:** This *in vitro* assay detects gene mutations. It uses several strains of *Salmonella typhimurium* and *Escherichia coli* that are auxotrophic for an amino acid (histidine or tryptophan, respectively). The assay measures the ability of a substance to cause reverse mutations (reversions), restoring the functional capability of the bacteria to synthesize the essential amino acid and grow on a minimal medium.[\[14\]](#)

**Methodology:**

- **Strains:** A minimum of five strains are typically used (e.g., *S. typhimurium* TA98, TA100, TA1535, TA1537, and *E. coli* WP2 *uvrA* or *S. typhimurium* TA102). This detects both base-pair substitution and frameshift mutagens.
- **Metabolic Activation:** The test is performed both with and without an exogenous metabolic activation system (S9 mix), typically derived from the liver of rats pre-treated with an enzyme inducer like Aroclor 1254 or a combination of phenobarbital and  $\beta$ -naphthoflavone.[\[12\]](#) This is crucial for detecting pro-mutagens.
- **Procedure (Plate Incorporation Method):**

- The test substance, at several dose levels, is added to molten top agar along with the bacterial tester strain and, if required, the S9 mix.
- This mixture is poured onto a minimal glucose agar plate.
- Plates are incubated at 37°C for 48-72 hours.
- Data Analysis: The number of revertant colonies per plate is counted. A substance is considered mutagenic if it produces a dose-related increase in the number of revertants or a reproducible and significant positive response at one or more concentrations.



[Click to download full resolution via product page](#)

Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.

## Acute Oral Toxicity

Guideline: OECD Test Guideline 420: Acute Oral Toxicity – Fixed Dose Procedure.[13][15][16][17][18]

Principle: This method assesses the acute toxic response to a substance administered orally. It avoids using mortality as the primary endpoint and instead relies on the observation of clear signs of toxicity at one of a series of fixed dose levels. This reduces the number of animals used and their suffering.[13][16]

Methodology:

- Animal Model: Healthy, young adult rats (typically females, as they are often more sensitive) are used.[15]
- Sighting Study: A preliminary study is conducted on single animals dosed sequentially to identify the appropriate starting dose for the main study. Doses are selected from fixed levels of 5, 50, 300, and 2000 mg/kg body weight.
- Main Study: Groups of animals (typically 5 of one sex) are dosed at the selected starting level. The outcome determines the next step:
  - If no toxicity is observed, a higher dose is used in another group.
  - If evident toxicity is observed, no higher doses are tested, and the substance is classified.
  - If mortality occurs, a lower dose is tested in another group.
- Administration: The substance is administered in a single dose by gavage. Animals are fasted prior to dosing.[18]
- Observation Period: Animals are observed for at least 14 days for signs of toxicity, morbidity, and mortality. Body weight is recorded weekly.[13]
- Endpoint: The study allows for classification of the substance according to the Globally Harmonised System (GHS) based on the dose level at which evident toxicity or mortality is observed. A gross necropsy is performed on all animals at the end of the study.

## Carcinogenicity Study

Guideline: OECD Test Guideline 451: Carcinogenicity Studies.[\[9\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)

Principle: The objective is to observe test animals for a major portion of their lifespan for the development of neoplastic lesions after repeated exposure to a test substance.[\[21\]](#)

Methodology:

- Animal Model: Typically, two rodent species are used (e.g., rats and mice). A minimum of 50 animals of each sex per dose group is required.[\[20\]](#)
- Dose Selection: At least three dose levels plus a concurrent control group are used. The highest dose should induce signs of minimal toxicity without significantly altering lifespan (e.g., the Maximum Tolerated Dose, MTD). Dose levels are typically selected based on data from shorter-term repeated dose toxicity studies (e.g., a 90-day study).
- Administration: The route of administration should reflect the most likely route of human exposure (e.g., inhalation for volatile solvents, or oral gavage/dietary for other scenarios). Dosing occurs for the majority of the animal's lifespan (e.g., 24 months for rats, 18-24 months for mice).[\[19\]](#)[\[20\]](#)
- Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food/water consumption are monitored regularly.
- Pathology: A full necropsy is performed on all animals. All organs and tissues are examined macroscopically, and a comprehensive list of tissues is examined microscopically by a veterinary pathologist.
- Endpoint: The study evaluates tumor incidence, type, multiplicity, and latency in treated groups compared to controls to determine the carcinogenic potential of the substance.

## Prenatal Developmental Toxicity Study

Guideline: OECD Test Guideline 414.[\[23\]](#)[\[24\]](#)[\[25\]](#)[\[26\]](#)[\[27\]](#)

Principle: This study is designed to provide information on the effects of a substance on the pregnant female and the developing embryo and fetus following exposure during gestation. It

assesses maternal toxicity, as well as embryo-fetal death, structural abnormalities, and altered growth.[27]

Methodology:

- Animal Model: The preferred rodent species is the rat, and the preferred non-rodent is the rabbit.[24]
- Dose Administration: At least three dose levels plus a control are used. The test substance is administered to pregnant females daily, typically from the time of implantation to the day before scheduled caesarean section.
- Maternal Observations: Females are observed for clinical signs of toxicity, and body weight and food consumption are recorded throughout the study.
- Fetal Examination: Shortly before the expected day of delivery, females are euthanized, and the uterus and its contents are examined for the number of corpora lutea, implantation sites, resorptions, and live/dead fetuses. Fetuses are weighed, sexed, and examined for external, visceral, and skeletal abnormalities.[24]
- Endpoint: The study identifies any adverse effects on maternal health and provides a detailed assessment of developmental endpoints to identify a No-Observed-Adverse-Effect Level (NOAEL) for both maternal and developmental toxicity.

## Conclusion and Recommendations

While no direct data exists for **1-Bromo-2-fluoropropane**, the toxicological profile of its structural isomer, 1-bromopropane, provides a strong basis for concern. The potential for carcinogenicity, genotoxicity, and reproductive toxicity is significant. It is imperative that **1-Bromo-2-fluoropropane** be handled with stringent safety precautions appropriate for a potential carcinogen and reproductive toxicant. A comprehensive toxicological evaluation following established OECD guidelines is strongly recommended to definitively characterize its hazard profile before any widespread use.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Metabolism of halogenated alkanes by cytochrome P450 enzymes. Aerobic oxidation versus anaerobic reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glutathione-dependent bioactivation of haloalkanes and haloalkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism of Halogenated Compounds—Biodehalogenation | Semantic Scholar [semanticscholar.org]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. bioconjugation.bocsci.com [bioconjugation.bocsci.com]
- 7. Glutathione conjugation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Conjugation of haloalkanes by bacterial and mammalian glutathione transferases: mono- and vicinal dihaloethanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. policycommons.net [policycommons.net]
- 10. Mutagenic activity of halogenated propanes and propenes: effect of bromine and chlorine positioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mutagenicity of halogenated propanes and their methylated derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nucro-technics.com [nucro-technics.com]
- 13. Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI [ivami.com]
- 14. Reverse mutation test on bacteria according to OECD 471 - Analytice [analytice.com]
- 15. OECD Guideline 420: Acute oral Toxicity - Fixed Dose Procedure | PPTX [slideshare.net]
- 16. OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose | PDF [slideshare.net]
- 17. scribd.com [scribd.com]
- 18. oecd.org [oecd.org]

- 19. catalog.labcorp.com [catalog.labcorp.com]
- 20. mhlw.go.jp [mhlw.go.jp]
- 21. oecd.org [oecd.org]
- 22. IN-VIVO CARCINOGENICITY STUDIES.pptx TG451 | PPTX [slideshare.net]
- 23. catalog.labcorp.com [catalog.labcorp.com]
- 24. oecd.org [oecd.org]
- 25. oecd.org [oecd.org]
- 26. ecetoc.org [ecetoc.org]
- 27. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- To cite this document: BenchChem. [Toxicological Profile of 1-Bromo-2-fluoropropane: An Analog-Based Assessment]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b167499#toxicological-profile-of-1-bromo-2-fluoropropane\]](https://www.benchchem.com/product/b167499#toxicological-profile-of-1-bromo-2-fluoropropane)

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

